

# Cabozantinib S-malate: A Technical Guide to its Chemical Structure and Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cabozantinib

Cat. No.: B000823

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## Abstract

**Cabozantinib** S-malate, a potent multi-tyrosine kinase inhibitor, has emerged as a significant therapeutic agent in the landscape of oncology. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, pharmacokinetics, and pharmacodynamics. Quantitative data are presented in structured tables for ease of reference. Detailed methodologies for key experimental procedures are outlined to support further research and development. Additionally, the core signaling pathways targeted by **Cabozantinib** are visualized through diagrams to elucidate its mechanism of action.

## Chemical Structure and Identity

**Cabozantinib** S-malate is the (S)-malate salt of **Cabozantinib**, an orally bioavailable small molecule. The chemical structure consists of a quinoline core linked to a phenyl group via an ether bond, which in turn is connected to a fluorophenyl group through a cyclopropane-1,1-dicarboxamide linker. The S-malate salt form enhances the aqueous solubility of the active pharmaceutical ingredient.

Table 1: Chemical Identity of **Cabozantinib** S-malate

Identifier	Value
IUPAC Name	N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (S)-2-hydroxysuccinate
CAS Number	1140909-48-3
Molecular Formula	C <sub>32</sub> H <sub>30</sub> FN <sub>3</sub> O <sub>10</sub>
Molecular Weight	635.6 g/mol

## Physicochemical Properties

The physicochemical properties of **Cabozantinib** S-malate are crucial for its formulation, delivery, and biological activity. It is a white to off-white solid. Polymorphism has been observed, with two crystalline forms (N-1 and N-2) and an amorphous form identified. The N-2 form is utilized in the commercial formulation.

Table 2: Physicochemical Properties of **Cabozantinib** S-malate

Property	Value
Melting Point	166-169 °C
pKa	6.32
LogP	5.15
Solubility	Practically insoluble in water above pH 4. Slightly soluble in DMSO and methanol.

## Pharmacokinetics

**Cabozantinib** S-malate is administered orally and exhibits a pharmacokinetic profile characterized by a long terminal half-life. It is highly bound to plasma proteins and is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.

Table 3: Pharmacokinetic Parameters of **Cabozantinib**

Parameter	Value
Time to Peak Plasma Concentration (Tmax)	2-5 hours
Plasma Protein Binding	≥ 99.7%
Apparent Volume of Distribution (Vz/F)	Approximately 319 L
Apparent Clearance (CL/F) at Steady-State	Approximately 2.2 L/hr
Terminal Half-life	Approximately 99-120 hours
Metabolism	Primarily via CYP3A4
Excretion	Primarily in feces (~54%) and urine (~27%)

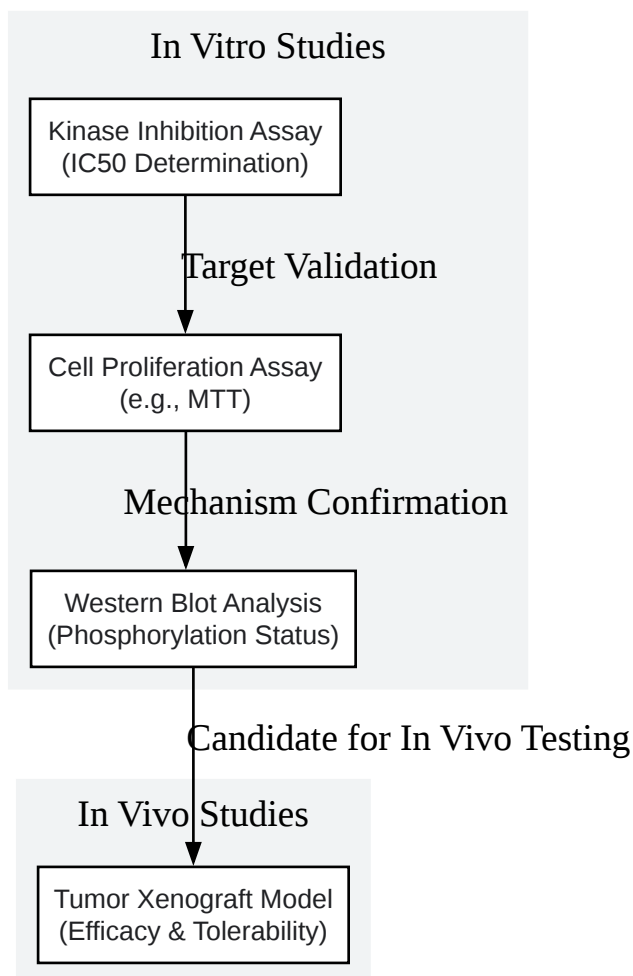
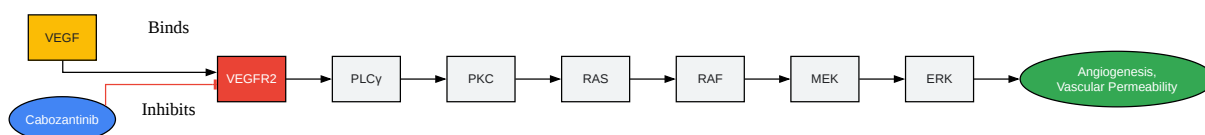
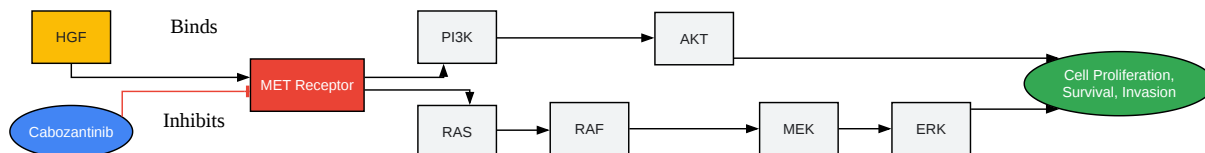
## Pharmacodynamics and Mechanism of Action

**Cabozantinib** is a potent inhibitor of multiple receptor tyrosine kinases (RTKs) that are implicated in tumor growth, angiogenesis, and metastasis. Its primary targets include MET, vascular endothelial growth factor receptor 2 (VEGFR2), and RET. By inhibiting these kinases, **Cabozantinib** disrupts downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to reduced cell proliferation, migration, and invasion, and the induction of apoptosis.

Table 4: Inhibitory Activity of **Cabozantinib** against Key Kinases

Kinase Target	IC <sub>50</sub> (nM)
VEGFR2	0.035
MET	1.3
RET	4
KIT	4.6
AXL	7
FLT3	11.3
TIE2	14.3

Below are diagrams illustrating the key signaling pathways inhibited by **Cabozantinib**.



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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)